molecular formula C23H28N6O2S B2600917 N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide CAS No. 872995-08-9

N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide

Cat. No. B2600917
CAS RN: 872995-08-9
M. Wt: 452.58
InChI Key: IFZZEWKSRHYYFN-UHFFFAOYSA-N
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Description

“N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide” is a chemical compound with the molecular formula C23H28N6O2S . Unfortunately, there is limited information available about this specific compound in the literature.


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, compounds with similar structures have been synthesized via various methods. For instance, a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It would be interesting to explore its potential biological activities given the known activities of structurally similar compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that similar compounds, such as 1,2,4-triazolo derivatives, can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and cholinesterase . This suggests that the compound may affect biochemical pathways involving these enzymes.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that the compound may have comparable properties affecting its bioavailability.

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound may have a broad range of molecular and cellular effects.

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name

N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2S/c1-16-7-9-17(10-8-16)23(31)24-14-13-20-27-26-19-11-12-22(28-29(19)20)32-15-21(30)25-18-5-3-2-4-6-18/h7-12,18H,2-6,13-15H2,1H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZZEWKSRHYYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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